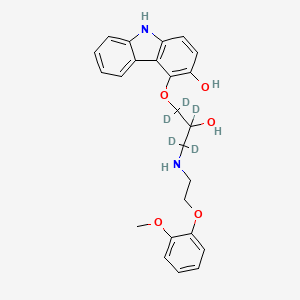

3-Hydroxy Carvedilol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H26N2O5 |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol |

InChI |

InChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3/i14D2,15D2,16D |

InChI Key |

RWDSIYCVHJZURY-SUTULTBBSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=CC2=C1C3=CC=CC=C3N2)O)O)NCCOC4=CC=CC=C4OC |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=C(C=CC3=C2C4=CC=CC=C4N3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy Carvedilol-d5

This technical guide provides a comprehensive overview of the chemical and physical properties, metabolic pathways, and analytical methodologies related to 3-Hydroxy Carvedilol-d5. This isotopically labeled metabolite of Carvedilol is a critical tool for researchers, scientists, and drug development professionals in pharmacokinetic and metabolic studies.

Core Chemical and Physical Properties

This compound is the deuterium-labeled form of 3-Hydroxy Carvedilol, a metabolite of the widely used beta-blocker, Carvedilol.[1] The incorporation of five deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for quantitative bioanalytical assays.[1]

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of this compound.

| Identifier | Value | Source |

| Chemical Name | 4-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy-d5]-9H-carbazol-3-ol | [2][3][4] |

| CAS Number | 1329836-56-7 | [1][2][3][4][5] |

| Unlabeled CAS Number | 146574-43-8 | [1][2][5] |

| Molecular Formula | C₂₄H₂₁D₅N₂O₅ | [1][2][3][4] |

| Molecular Weight | 427.50 g/mol | [1][2][3][4] |

| Accurate Mass | 427.2156 | [2] |

| Physical Property | Value | Source |

| Appearance | Greyish Yellow Solid | [3][6] |

| Melting Point | 139-142°C (decomposes) | [6] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | [6] |

| Storage Conditions | 2-8°C, Refrigerator | [3] |

Metabolic Pathway of Carvedilol

Carvedilol undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation, mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9.[7][8][9][10][11] This process leads to the formation of several metabolites, including the active 3-hydroxy, 4'-hydroxy, and 5'-hydroxy carvedilol.[7][10] The 4'-hydroxyphenyl metabolite is noted to be approximately 13 times more potent in β-blockade than the parent compound.[7]

The following diagram illustrates the primary metabolic pathway leading to the formation of hydroxylated Carvedilol metabolites.

Caption: Metabolic conversion of Carvedilol to its hydroxylated metabolites.

Experimental Protocols

The quantification of 3-Hydroxy Carvedilol and its deuterated analog in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from published methodologies for the analysis of Carvedilol and its metabolites.[12][13][14][15][16]

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of human plasma, add an appropriate amount of this compound as an internal standard.

-

Vortex the sample for 30 seconds.

-

Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata™-X).[13]

-

Wash the cartridge with an appropriate washing solution (e.g., 2% formic acid in water).

-

Elute the analytes with a suitable elution solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Chromatographic Column: UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[14]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium formate, pH 3.0 adjusted with 0.1% formic acid).[13][14]

-

Flow Rate: 0.4 mL/min.[16]

-

Injection Volume: 5-15 µL.[15]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[13][14]

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for 3-Hydroxy Carvedilol and this compound.

3. Data Analysis

-

Quantify the concentration of 3-Hydroxy Carvedilol by calculating the peak area ratio of the analyte to the internal standard (this compound).

-

Generate a calibration curve using known concentrations of the analyte to determine the concentration in the unknown samples.

The following diagram illustrates a typical experimental workflow for the quantification of this compound.

Caption: Workflow for the quantification of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. omsynth.com [omsynth.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound [chemicalbook.com]

- 7. Carvedilol - Wikipedia [en.wikipedia.org]

- 8. ClinPGx [clinpgx.org]

- 9. tandfonline.com [tandfonline.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. s3.pgkb.org [s3.pgkb.org]

- 12. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy Carvedilol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for 3-Hydroxy Carvedilol-d5. As specific manufacturing protocols for this isotopically labeled metabolite are often proprietary, this document outlines a scientifically grounded, hypothetical approach based on established organic chemistry principles and analytical techniques.

Introduction

This compound is the deuterium-labeled form of 3-Hydroxy Carvedilol, a metabolite of the widely used beta-blocker, Carvedilol. Stable isotope-labeled compounds like this compound are invaluable tools in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a distinct mass signature, allowing for its use as an internal standard for quantitative analysis by mass spectrometry, thereby improving the accuracy and precision of bioanalytical methods.[1] Deuteration can also influence the metabolic profile of a drug, making it a subject of interest in drug development.[1]

Proposed Synthesis of this compound

The synthesis of this compound is a multi-step process that can be conceptually broken down into the formation of the core 3-hydroxycarbazole structure, introduction of the deuterated side chain, and final coupling.

Synthetic Pathway Overview

The proposed synthetic pathway begins with the synthesis of a protected 3-hydroxycarbazole intermediate, followed by its reaction with a deuterated epoxide, and subsequent deprotection to yield the final product.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(Oxiran-2-ylmethoxy)-3-methoxy-9H-carbazole

-

Reaction Setup: To a solution of 3-methoxycarbazole in a suitable aprotic solvent (e.g., N,N-dimethylformamide), add a strong base such as sodium hydride at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Alkylation: Stir the mixture for 30 minutes, then add epichlorohydrin dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4-(oxiran-2-ylmethoxy)-3-methoxy-9H-carbazole.

Step 2: Synthesis of 2-(2-Methoxyphenoxy)ethan-d5-amine

This deuterated intermediate can be synthesized from deuterated starting materials. A possible route involves the reaction of 2-methoxyphenol with a deuterated 2-bromoethanol, followed by conversion of the resulting alcohol to an amine.

Step 3: Coupling Reaction

-

Reaction: Combine 4-(oxiran-2-ylmethoxy)-3-methoxy-9H-carbazole and 2-(2-methoxyphenoxy)ethan-d5-amine in a suitable solvent such as isopropanol.

-

Heating: Heat the mixture to reflux for 8-12 hours.

-

Isolation: Cool the reaction mixture to room temperature, and collect the precipitated product by filtration. Wash the solid with cold isopropanol and dry under vacuum to obtain the protected this compound.

Step 4: Demethylation to this compound

-

Cleavage of Methyl Ether: The methyl ether protecting group on the carbazole ring is cleaved using a reagent like boron tribromide (BBr₃) in a chlorinated solvent (e.g., dichloromethane) at low temperature.

-

Quenching and Purification: The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure. The residue is then purified by preparative high-performance liquid chromatography (HPLC) to yield the final product, this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Analytical Data

The following tables summarize the expected analytical data for this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

| Parameter | Proposed Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Expected Purity | >98% |

Table 2: Mass Spectrometry (MS) Data

| Parameter | Expected Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected [M+H]⁺ | m/z 428.2 |

| High-Resolution MS | Calculated for C₂₄H₂₂D₅N₂O₅⁺: [Exact Mass] |

| Isotopic Enrichment | Determined by comparing the peak intensities of the d5 and lower deuterated species. |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Expected Observations |

| ¹H NMR | Absence of signals corresponding to the five deuterated positions on the side chain. The remaining proton signals will be consistent with the 3-Hydroxy Carvedilol structure. |

| ¹³C NMR | Signals consistent with the 3-Hydroxy Carvedilol carbon skeleton. Carbons bearing deuterium may show a characteristic triplet multiplicity due to C-D coupling. |

| ²H NMR | A signal corresponding to the deuterium atoms on the side chain, confirming the location of isotopic labeling. |

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a standard HPLC system equipped with a C18 reverse-phase column and a UV detector.

-

Method: Inject the sample and elute with a gradient of acetonitrile and water containing 0.1% formic acid.

-

Analysis: Determine the purity of the compound by integrating the peak area of the main component relative to the total peak area.

Mass Spectrometry (MS)

-

Sample Preparation: Dilute the sample solution from the HPLC preparation further with the mobile phase.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

-

Method: Infuse the sample directly or analyze the eluent from the HPLC.

-

Analysis: Determine the exact mass of the molecular ion ([M+H]⁺) and compare it with the theoretical mass. Analyze the isotopic pattern to confirm the number of deuterium atoms and calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Method: Acquire ¹H, ¹³C, and ²H NMR spectra.

-

Analysis: Analyze the ¹H NMR spectrum to confirm the absence of protons at the labeled positions. Analyze the ¹³C NMR spectrum to confirm the carbon skeleton. Analyze the ²H NMR spectrum to confirm the presence and location of deuterium.

Conclusion

The synthesis and characterization of this compound require a systematic approach involving multi-step organic synthesis and rigorous analytical validation. The proposed methodologies in this guide provide a robust framework for researchers and scientists to produce and characterize this important analytical standard. The use of complementary analytical techniques such as HPLC, MS, and NMR is crucial for ensuring the chemical purity, structural integrity, and isotopic enrichment of the final compound, which are critical for its application in advanced pharmaceutical research.

References

3-Hydroxy Carvedilol-d5 physical and chemical properties

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, biological relevance, and typical applications of 3-Hydroxy Carvedilol-d5. This information is intended to support research and development activities involving the metabolism and pharmacokinetics of Carvedilol.

Introduction

This compound is the deuterium-labeled form of 3-Hydroxy Carvedilol, a significant metabolite of the drug Carvedilol.[1] Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 receptor blocking activity, widely used in the treatment of hypertension and congestive heart failure.[2][3] The introduction of deuterium atoms (d5) into the molecule provides a stable isotopic label, making it an invaluable tool for quantitative bioanalytical studies, particularly in mass spectrometry-based assays.[1] Deuteration can potentially influence the pharmacokinetic and metabolic profiles of a drug, a factor that is critical in advanced drug development studies.[1]

This guide summarizes the known physicochemical properties of this compound, outlines the metabolic pathway of its parent compound, and illustrates its application in experimental workflows.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Chemical Name | 4-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy-d5]-9H-carbazol-3-ol | [4] |

| CAS Number | 1329836-56-7 | [1][4][5] |

| Molecular Formula | C₂₄H₂₁D₅N₂O₅ | [4][5][6] |

| Molecular Weight | 427.5 g/mol | [4][5][6] |

| Accurate Mass | 427.2156 | [5] |

| Appearance | Solid (Assumed, based on non-deuterated form and typical state of similar compounds) | |

| Purity | Typically ≥98% (Varies by supplier) | [4] |

| Solubility | Soluble in DMSO, Methanol (Based on common solvents for similar compounds) | |

| Storage Conditions | Store at room temperature in the continental US; may vary for other locations. | [1] |

Biological Context and Metabolism of Carvedilol

Carvedilol undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation, mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9.[2][7] This process leads to the formation of several metabolites, some of which are pharmacologically active.

Hydroxylation of the phenol ring produces three active metabolites.[7] Among these, the 4'-hydroxyphenyl metabolite is noted to be approximately 13 times more potent in its β-blocking activity than the parent Carvedilol compound.[2][7] The plasma concentrations of these active metabolites are generally about one-tenth of those observed for Carvedilol.[7] 3-Hydroxy Carvedilol is one of the key metabolites formed through this oxidative pathway. The metabolites are subsequently conjugated via glucuronidation and sulfation and are primarily excreted through bile into the feces.[7]

The metabolic pathway from Carvedilol to its hydroxylated metabolites is illustrated below.

Experimental Protocols and Methodologies

Detailed, proprietary synthesis protocols for this compound are not publicly available. However, its synthesis would generally follow established methods for preparing Carvedilol and its metabolites, with the introduction of deuterium atoms through a deuterated precursor or reagent at a suitable step. General synthetic strategies for Carvedilol often involve the condensation of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine.[8][9][10]

Application in Bioanalytical Methods:

The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for the determination of 3-Hydroxy Carvedilol in biological matrices (e.g., plasma, urine).

General LC-MS/MS Protocol Outline:

-

Sample Preparation:

-

A known amount of this compound (Internal Standard) is spiked into the biological sample (e.g., plasma).

-

Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).

-

The sample is centrifuged, and the supernatant is collected.

-

The supernatant may be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

-

The final extract is evaporated to dryness and reconstituted in the mobile phase for injection.

-

-

Chromatographic Separation (LC):

-

The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

The analyte (3-Hydroxy Carvedilol) and the internal standard (this compound) are separated from other components on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

-

-

Detection (MS/MS):

-

The column effluent is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

-

The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar ionization effects, correcting for matrix effects and variability in sample processing, thereby ensuring high accuracy and precision.

-

-

Quantification:

-

The concentration of 3-Hydroxy Carvedilol in the original sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared with known concentrations of the analyte.

-

The logical workflow for using this compound as an internal standard is visualized below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Carvedilol - Wikipedia [en.wikipedia.org]

- 3. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. omsynth.com [omsynth.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. jocpr.com [jocpr.com]

- 9. US20060167077A1 - Process for preparation of carvedilol - Google Patents [patents.google.com]

- 10. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]

A Technical Guide to Sourcing and Utilizing 3-Hydroxy Carvedilol-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on sourcing 3-Hydroxy Carvedilol-d5, a deuterated metabolite of the beta-blocker Carvedilol, for research purposes. It includes a list of suppliers, detailed experimental protocols for its quantification in biological matrices, and visualizations of its metabolic pathway and a typical analytical workflow. This document is intended to serve as a valuable resource for researchers in pharmacology, drug metabolism, and related fields.

Introduction to this compound

3-Hydroxy Carvedilol is one of the major metabolites of Carvedilol, a non-selective beta-adrenergic antagonist with alpha-1 blocking activity used in the treatment of heart failure and hypertension. The deuterated analog, this compound, serves as an invaluable tool in pharmacokinetic and metabolic studies. Its primary application is as an internal standard in mass spectrometry-based bioanalytical methods. The deuterium labeling provides a distinct mass shift from the endogenous metabolite, allowing for precise and accurate quantification in complex biological samples.

Sourcing this compound

A critical first step in conducting research with this compound is identifying a reliable supplier. The following table summarizes key information from various suppliers of this research compound. It is advisable to request a Certificate of Analysis (CoA) from the chosen supplier to ensure the quality and purity of the compound.

| Supplier | Product Name/Number | CAS Number | Molecular Formula | Purity |

| MedChemExpress | This compound | 1329836-56-7 | C₂₄H₂₁D₅N₂O₅ | >98% |

| Toronto Research Chemicals (TRC) | This compound | 1329836-56-7 | C₂₄H₂₁D₅N₂O₅ | >98% |

| LGC Standards | This compound | 1329836-56-7 | C₂₄H₂₁D₅N₂O₅ | Not specified |

| Omsynth Lifesciences | This compound | 1329836-56-7 | C₂₄H₂₁D₅N₂O₅ | 98.40% |

| Pharmaffiliates | This compound | 1329836-56-7 | C₂₄H₂₁D₅N₂O₅ | Not specified |

| BOC Sciences | This compound | 1329836-56-7 | C₂₄H₂₁D₅N₂O₅ | Not specified |

Experimental Protocol: Quantification of this compound in Human Plasma using LC-MS/MS

The following protocol is a generalized procedure for the quantification of this compound in human plasma, based on established methods for Carvedilol and its metabolites. As this compound is typically used as an internal standard, this protocol is designed for the quantification of its non-deuterated counterpart, with the deuterated compound added at a known concentration.

Materials and Reagents

-

3-Hydroxy Carvedilol (analyte)

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation (Solid Phase Extraction)

-

Spiking: To 200 µL of human plasma, add a known concentration of the internal standard, this compound.

-

Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 3-Hydroxy Carvedilol and this compound.

Data Analysis

Quantify the concentration of 3-Hydroxy Carvedilol by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a standard curve prepared in the same biological matrix.

Visualizations

Metabolic Pathway of Carvedilol

The following diagram illustrates the metabolic conversion of Carvedilol to 3-Hydroxy Carvedilol, a reaction primarily catalyzed by cytochrome P450 enzymes in the liver.

Caption: Metabolic conversion of Carvedilol.

Experimental Workflow for Analysis

This diagram outlines the general workflow for the quantification of 3-Hydroxy Carvedilol in a research setting, utilizing its deuterated analog as an internal standard.

Caption: Analytical workflow for 3-Hydroxy Carvedilol.

This technical guide provides a foundational understanding for researchers working with this compound. By offering a consolidated resource for sourcing and application, it aims to facilitate more efficient and accurate research in the field of drug metabolism and pharmacokinetics.

Methodological & Application

Application Note: High-Throughput Bioanalytical Method for Carvedilol in Human Plasma using UPLC-MS/MS with 3-Hydroxy Carvedilol-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative determination of Carvedilol in human plasma using a rapid and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The use of a stable isotope-labeled internal standard, 3-Hydroxy Carvedilol-d5, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and bioequivalence trials.

Introduction

Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor blocker used in the management of hypertension and heart failure.[1] Accurate quantification of Carvedilol in biological matrices is crucial for pharmacokinetic assessment and clinical monitoring. This application note describes a validated UPLC-MS/MS method for the determination of Carvedilol in human plasma, employing this compound as the internal standard (IS). The method involves a straightforward solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and sensitive detection by mass spectrometry.

Experimental

Materials and Reagents

-

Carvedilol reference standard

-

This compound (Internal Standard)[2]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (Milli-Q or equivalent)

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Instrumentation

-

UPLC System (e.g., Waters ACQUITY UPLC)

-

Tandem Mass Spectrometer (e.g., Sciex API 5500)

-

Analytical Column: UPLC C18 (50 x 2.1 mm, 1.7 µm)[3]

Stock and Working Solutions

-

Carvedilol Stock Solution (1 mg/mL): Accurately weigh and dissolve Carvedilol in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Carvedilol stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution to an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation Protocol

A solid-phase extraction (SPE) method is employed for the extraction of Carvedilol and the internal standard from human plasma.

-

Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL polypropylene tube.

-

Internal Standard Spiking: Add 25 µL of the internal standard working solution to each plasma sample, except for the blank samples.

-

Vortexing: Vortex the samples for 30 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.

-

Injection: Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Method

Chromatographic Conditions

| Parameter | Value |

| Column | UPLC C18 (50 x 2.1 mm, 1.7 µm)[3] |

| Mobile Phase | Acetonitrile: 4.0 mM Ammonium Formate, pH 3.0 (adjusted with 0.1% formic acid) (78:22, v/v)[3] |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 2 minutes |

Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V[4] |

| Source Temperature | 500°C[4] |

| Curtain Gas | 30 psi[4] |

| Nebulizer Gas | 55 psi[4] |

| Collision Gas | Medium[4] |

| MRM Transitions | Carvedilol: m/z 407.1 → 100.1[5]this compound: To be optimized, expected m/z 428.2 → [product ion] |

Note: The MRM transition for this compound needs to be determined by direct infusion of the standard solution into the mass spectrometer. A potential product ion could be similar to that of Carvedilol or its hydroxylated metabolite.

Method Validation Summary

The method was validated according to regulatory guidelines for bioanalytical method validation.

| Parameter | Result |

| Linearity Range | 0.05 - 50 ng/mL for Carvedilol[3] |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-batch Precision (%CV) | 0.74 - 3.88[3] |

| Inter-batch Precision (%CV) | < 15% |

| Intra-batch Accuracy (%) | 96.4 - 103.3[3] |

| Inter-batch Accuracy (%) | 85 - 115% |

| Recovery | 94 - 99%[3] |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL for Carvedilol[3] |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Bioanalytical workflow for Carvedilol quantification.

Conclusion

This application note details a robust and sensitive UPLC-MS/MS method for the quantification of Carvedilol in human plasma using this compound as an internal standard. The method demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery, making it well-suited for high-throughput analysis in clinical and research settings.

References

- 1. asianpubs.org [asianpubs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. UPLC‐MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4′‐hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers | Scilit [scilit.com]

- 4. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Carvedilol and its Metabolites in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a non-selective beta-adrenergic receptor blocker with alpha-1 adrenergic receptor blocking activity, widely used in the treatment of hypertension and heart failure.[1][2] Accurate quantification of carvedilol and its primary metabolites in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the simultaneous determination of carvedilol and its active metabolite, 4'-hydroxyphenyl carvedilol, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is sensitive, specific, and robust, making it suitable for high-throughput analysis in a clinical or research setting.

Metabolic Pathway of Carvedilol

Carvedilol is extensively metabolized in the liver, primarily through oxidation and glucuronidation, involving several cytochrome P450 (CYP) enzymes.[1][3] The main metabolic pathways include aromatic ring oxidation, side-chain oxidation, and demethylation.[3] Aromatic ring oxidation, predominantly by CYP2D6, results in the formation of active metabolites such as 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol.[3][4] O-desmethylcarvedilol, another active metabolite, is formed through demethylation, mainly catalyzed by CYP2C9.[3]

Caption: Metabolic pathway of Carvedilol.

Experimental Protocols

This section details the materials and methods for the quantification of carvedilol and 4'-hydroxyphenyl carvedilol in human plasma.

Materials and Reagents

-

Carvedilol and 4'-hydroxyphenyl carvedilol reference standards

-

Deuterated carvedilol and 4'-hydroxyphenyl carvedilol as internal standards (IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid and ammonium formate

-

Human plasma (blank)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX) or liquid-liquid extraction (LLE) solvents (e.g., diethyl ether, ethyl acetate)[5][6]

Instrumentation

-

A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation

Two common methods for plasma sample preparation are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid-Phase Extraction (SPE) [6][7]

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 100-500 µL of human plasma, add the internal standard solution. Vortex and load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) [5][8]

-

Sample Preparation: To 0.5 mL of plasma, add the internal standard and 0.5 mL of 1 M sodium hydroxide solution.[5]

-

Extraction: Add 3 mL of an extraction solvent mixture (e.g., diethyl ether and ethyl acetate, 3:1 v/v).[5] Vortex for 5 minutes.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.

-

Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a nitrogen stream.

-

Reconstitution: Reconstitute the dried extract in the mobile phase.

LC-MS/MS Analysis

-

Chromatographic Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.[9]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous solution containing a buffer like ammonium formate with formic acid.[9]

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry: Operate the mass spectrometer in the positive ion electrospray mode. Use Multiple Reaction Monitoring (MRM) for quantification.

Experimental Workflow Diagram

References

- 1. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of carvedilol in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 3-Hydroxy Carvedilol-d5 in Human Urine by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sample preparation and quantification of 3-Hydroxy Carvedilol in human urine using 3-Hydroxy Carvedilol-d5 as an internal standard. The method involves an enzymatic hydrolysis step to cleave glucuronide conjugates, followed by a robust solid-phase extraction (SPE) procedure for sample cleanup and concentration. The final analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing high sensitivity and selectivity for therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 adrenergic blocking activity, widely used in the treatment of hypertension and congestive heart failure. It is extensively metabolized in the body, with one of the primary metabolites being 3-Hydroxy Carvedilol. A significant portion of these metabolites are excreted in the urine as glucuronide conjugates.[1][2] To accurately quantify the total amount of 3-Hydroxy Carvedilol, an enzymatic hydrolysis step is essential to liberate the parent metabolite from its conjugated form.[1][2] The use of a stable isotope-labeled internal standard, this compound, ensures accurate and precise quantification by compensating for matrix effects and variability in sample preparation and instrument response.

This protocol details a reliable and reproducible method for the preparation of urine samples for the analysis of 3-Hydroxy Carvedilol, providing researchers, scientists, and drug development professionals with a comprehensive guide for their analytical needs.

Experimental

Materials and Reagents

-

3-Hydroxy Carvedilol and this compound standards

-

β-glucuronidase from Helix pomatia (Type H-2, Sigma-Aldrich or equivalent)

-

Sodium Acetate Buffer (0.1 M, pH 5.0)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Deionized Water (18 MΩ·cm)

-

Solid-Phase Extraction (SPE) Cartridges (Oasis HLB, 30 mg, 1 cc, or equivalent)

-

Human Urine (drug-free)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical Column (e.g., C18, 50 x 2.1 mm, 1.8 µm)

Sample Preparation Workflow

Caption: Workflow for the preparation of urine samples for 3-Hydroxy Carvedilol analysis.

Detailed Protocol

-

Sample Thawing and Spiking:

-

Thaw frozen urine samples at room temperature.

-

Vortex mix the samples for 10 seconds.

-

To 1 mL of urine in a polypropylene tube, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

-

Enzymatic Hydrolysis:

-

Add 500 µL of 0.1 M Sodium Acetate Buffer (pH 5.0) to the sample.

-

Add 20 µL of β-glucuronidase solution (approximately 2000 units).

-

Vortex mix for 10 seconds.

-

Incubate the mixture at 37°C for 4 hours to ensure complete hydrolysis of the glucuronide conjugates.[3]

-

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

-

Loading: Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

LC Parameters

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, hold for 0.9 min |

MS/MS Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| 3-Hydroxy Carvedilol | 423.2 | 222.1 | 0.1 | 30 | 25 |

| This compound | 428.2 | 227.1 | 0.1 | 30 | 25 |

Note: MS/MS parameters should be optimized for the specific instrument being used.

LC-MS/MS Workflow Diagram

Caption: Schematic of the LC-MS/MS analytical workflow.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of carvedilol and its metabolites in urine, based on published literature. These values can be used as a benchmark for method validation.

Table 1: Method Performance Characteristics

| Parameter | Carvedilol | 4'-Hydroxyphenyl Carvedilol | 5'-Hydroxyphenyl Carvedilol | Reference |

| Linearity Range (ng/mL) | 0.75 - 75 | 3.0 - 75 | 3.0 - 75 | [1] |

| LOD (ng/mL) | 0.30 | 0.75 | 0.75 | [1] |

| LOQ (ng/mL) | 0.75 | 3.0 | 3.0 | [1] |

| Recovery (%) | 80.1 - 97.8 | 80.1 - 97.8 | 80.1 - 97.8 | [1] |

| Intra-day Precision (%RSD) | 1.86 - 11.5 | 1.86 - 11.5 | 1.86 - 11.5 | [1] |

| Inter-day Precision (%RSD) | 0.70 - 1.71 | 0.70 - 1.71 | 0.70 - 1.71 | [1] |

Table 2: Dispersive Micro-Solid Phase Extraction Performance for Carvedilol

| Parameter | Value | Reference |

| LOD (µg/L) | 0.1 | [4] |

| LOQ (µg/L) | 0.3 | [4] |

| Precision (%RSD) | < 9.6 | [4] |

| Recovery (%) | 73.7 - 81.3 | [4] |

Conclusion

The described method provides a robust and reliable approach for the quantitative analysis of 3-Hydroxy Carvedilol in human urine. The protocol, which includes enzymatic hydrolysis and solid-phase extraction, coupled with sensitive and selective LC-MS/MS detection, is well-suited for applications in clinical research and drug development. The use of a deuterated internal standard ensures high accuracy and precision of the results. Proper method validation should be performed in accordance with regulatory guidelines to ensure the suitability of the method for its intended purpose.

References

- 1. Gas chromatograph-mass spectrometric method for the determination of carvedilol and its metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrolysis of steroid glucuronides with beta-glucuronidase preparations from bovine liver, Helix pomatia, and E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Solid-Phase Extraction of Carvedilol and its Metabolites from Plasma

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of carvedilol and its active metabolite, 4'-hydroxyphenyl carvedilol, in human plasma. The protocol employs a solid-phase extraction (SPE) technique for sample clean-up and concentration, followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method provides high recovery and minimal matrix effects, making it suitable for regulated bioanalytical studies, including pharmacokinetic and bioequivalence trials. A detailed step-by-step protocol, method validation data, and a streamlined workflow are provided for researchers, scientists, and drug development professionals.

Introduction

Carvedilol is a non-selective beta- and alpha-1 adrenergic receptor antagonist used in the treatment of hypertension and congestive heart failure. It is extensively metabolized in the body, with one of its primary active metabolites being 4'-hydroxyphenyl carvedilol. Accurate measurement of both the parent drug and its active metabolites in plasma is crucial for pharmacokinetic profiling and bioequivalence assessment.

Solid-phase extraction (SPE) is a highly effective sample preparation technique that offers significant advantages over traditional methods like liquid-liquid extraction (LLE) or protein precipitation.[1][2] It provides cleaner extracts by efficiently removing endogenous plasma components such as proteins and phospholipids, which can interfere with LC-MS/MS analysis and cause ion suppression.[3] This note describes a validated SPE protocol using a polymeric reversed-phase sorbent for the extraction of carvedilol and 4'-hydroxyphenyl carvedilol from human plasma, ensuring high analyte recovery and reproducible results.[1][4]

Experimental

Materials and Reagents

-

SPE Cartridges: Waters Oasis MCX (Mixed-Mode Cation Exchange) or Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges.[2][3]

-

Analytes: Carvedilol and 4'-Hydroxyphenyl Carvedilol reference standards.

-

Internal Standard (IS): Abacavir or deuterated carvedilol are suitable internal standards.[1][4]

-

Reagents: HPLC-grade methanol, acetonitrile, formic acid, and ammonium formate.[2][4] Ultrapure water.

-

Equipment: SPE vacuum manifold, sample concentrator (e.g., nitrogen evaporator), vortex mixer, centrifuge, and an LC-MS/MS system.

Sample Preparation Workflow

The overall workflow for plasma sample preparation using solid-phase extraction is illustrated below. This process involves sample pre-treatment, conditioning of the SPE sorbent, sample loading, washing to remove interferences, and finally, eluting the analytes of interest.

Caption: Workflow for SPE of Carvedilol from Plasma.

Detailed SPE Protocol (Oasis MCX)

This protocol is adapted from a validated method for carvedilol and its 4-OH metabolite.[2]

-

Sample Pre-treatment:

-

Pipette 500 µL of human plasma into a clean centrifuge tube.

-

Spike with an appropriate amount of internal standard (e.g., Abacavir).

-

Vortex the sample for 30 seconds.

-

-

SPE Cartridge Conditioning:

-

Place Oasis MCX cartridges on the vacuum manifold.

-

Condition the cartridges by passing 1.0 mL of methanol.

-

-

SPE Cartridge Equilibration:

-

Equilibrate the cartridges by passing 1.0 mL of ultrapure water. Do not allow the sorbent bed to dry.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned and equilibrated cartridge.

-

Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1-2 mL/min).

-

-

Washing Steps:

-

Wash the cartridge with 1.0 mL of 2% formic acid in water to remove polar impurities.

-

Wash the cartridge with 1.0 mL of methanol to remove non-polar, interfering lipids.

-

-

Elution:

-

Elute carvedilol, its metabolite, and the internal standard by passing 1.0 mL of a 5% ammonia solution in methanol into a clean collection tube.

-

-

Dry-Down and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase (e.g., acetonitrile and 0.1% formic acid in water, 70:30 v/v).[1]

-

Vortex briefly and transfer to an autosampler vial for analysis.

-

LC-MS/MS Analytical Conditions

-

LC Column: Discovery C8 (50 x 4.6 mm, 5 µm) or equivalent.[1]

-

Mobile Phase: Acetonitrile and 0.1% formic acid in water (70:30 v/v).[1]

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).[4]

-

MS Detection: Multiple Reaction Monitoring (MRM).[1]

Results and Data

The described SPE protocol, when coupled with LC-MS/MS, yields excellent quantitative performance. The validation data summarized below demonstrates the method's suitability for bioanalytical applications.

Table 1: Linearity and Sensitivity

This table shows the linear range and lower limit of quantification (LLOQ) for carvedilol and its metabolite.

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation (r²) |

| Carvedilol | 0.05 - 100 | 0.05 - 0.5 | >0.999 |

| 4'-OH Carvedilol | 0.01 - 40 | 0.01 - 0.3 | >0.999 |

| Data compiled from multiple sources.[1][4] |

Table 2: Recovery and Matrix Effects

Extraction recovery and matrix effects are critical parameters for validating a bioanalytical method. High recovery and minimal matrix effect indicate an efficient and reliable extraction process.

| Analyte | Extraction Recovery (%) | Internal Standard Recovery (%) | Matrix Effect |

| Carvedilol | 78.9 - 99% | 85.2 - 99% | Negligible |

| 4'-OH Carvedilol | 83.3 - 94% | 85.2 - 99% | Negligible |

| Data compiled from multiple sources.[1][4] |

Table 3: Precision and Accuracy

The precision (expressed as %CV) and accuracy of the method are assessed at multiple quality control (QC) concentrations.

| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Carvedilol | LLOQ, Low, Mid, High | 3.37 - 9.53 | 3.31 - 6.91 | 96.4 - 103.3 |

| 4'-OH Carvedilol | LLOQ, Low, Mid, High | 4.76 - 7.01 | 5.23 - 6.64 | 96.4 - 103.3 |

| Data compiled from multiple sources.[1][4] |

Alternative Simplified Protocol (Oasis HLB)

For high-throughput environments, a simplified 3-step SPE protocol using Oasis HLB sorbent can be employed.[5][6] This protocol eliminates the conditioning and equilibration steps, saving time and solvent.[6]

Caption: Simplified 3-Step SPE Workflow using Oasis HLB.

This streamlined protocol involves directly loading a pre-treated sample (e.g., plasma diluted with acid), washing with a weak organic solvent, and eluting with a strong organic solvent.[7] This approach provides excellent recoveries (≥80%) and low matrix effects (≤15%) for a wide range of compounds.[3]

Conclusion

The solid-phase extraction method detailed in this application note provides a reliable, sensitive, and robust procedure for the simultaneous quantification of carvedilol and its active 4'-hydroxyphenyl metabolite from human plasma. The method demonstrates high recovery, negligible matrix effects, and excellent precision and accuracy, meeting the stringent requirements for bioanalytical method validation.[1][4] The protocol can be successfully applied to pharmacokinetic and bioequivalence studies, providing high-quality data for drug development and clinical research professionals. Furthermore, the availability of simplified 3-step protocols offers a high-throughput alternative for laboratories with demanding sample loads.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. lcms.cz [lcms.cz]

- 4. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. gcms.cz [gcms.cz]

- 7. lcms.cz [lcms.cz]

Application Notes and Protocols for the Liquid-Liquid Extraction of 3-Hydroxy Carvedilol-d5

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely used in the treatment of hypertension and heart failure.[1][2] Its metabolism is extensive, primarily occurring in the liver through oxidation and glucuronidation, involving cytochrome P450 enzymes like CYP2D6 and CYP2C9.[1][3] The main metabolic pathways include aromatic ring oxidation, which produces hydroxylated active metabolites such as 4'- and 5'-hydroxycarvedilol, and demethylation.[3] 3-Hydroxy Carvedilol is one of the metabolites formed. For pharmacokinetic and metabolic studies, a deuterated internal standard, 3-Hydroxy Carvedilol-d5, is often employed to ensure accurate quantification by compensating for matrix effects and variations in sample processing.[4]

This document provides a detailed protocol for the liquid-liquid extraction (LLE) of this compound from a biological matrix, typically human plasma. LLE is a robust and widely used sample preparation technique for the isolation of drugs and their metabolites from complex biological samples prior to analysis by methods such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[5]

Experimental Protocol: Liquid-Liquid Extraction of this compound from Human Plasma

This protocol outlines a standard procedure for the extraction of this compound. Optimization may be required based on the specific analytical instrumentation and matrix used.

Materials and Reagents:

-

Human plasma (blank)

-

This compound reference standard

-

Internal Standard (IS) solution (e.g., a structural analog of Carvedilol)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)[2]

-

Formic acid (analytical grade)

-

Deionized water

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

HPLC or UPLC system coupled with a tandem mass spectrometer

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

-

Spiking of Internal Standard:

-

To a 200 µL aliquot of the plasma sample in a microcentrifuge tube, add 20 µL of the internal standard solution.

-

Vortex briefly to mix.

-

-

Protein Precipitation and pH Adjustment (Optional but Recommended):

-

Add 200 µL of cold methanol to the plasma sample to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean microcentrifuge tube.

-

To enhance extraction efficiency for basic compounds like Carvedilol and its metabolites, adjust the pH of the supernatant to a basic pH (e.g., pH 9-10) using a suitable buffer or a dilute solution of ammonium hydroxide.

-

-

Liquid-Liquid Extraction:

-

Add 1 mL of ethyl acetate to the prepared plasma sample (or supernatant).

-

Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte from the aqueous phase to the organic phase.

-

Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

-

-

Isolation of the Organic Layer:

-

Carefully aspirate the upper organic layer (ethyl acetate) and transfer it to a clean tube. Be cautious not to disturb the aqueous layer or the protein pellet at the interface.

-

-

Evaporation:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

-

Reconstitution:

-

Reconstitute the dried residue in 100 µL of the mobile phase used for the HPLC/UPLC analysis (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

-

Vortex for 30 seconds to ensure the analyte is fully dissolved.

-

-

Analysis:

-

Transfer the reconstituted sample to an autosampler vial.

-

Inject an appropriate volume (e.g., 5-10 µL) into the HPLC-MS/MS system for analysis.

-

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of Carvedilol and its metabolites using LLE followed by LC-MS/MS. These values are illustrative and may vary depending on the specific laboratory conditions and instrumentation.

| Parameter | Carvedilol | 4'-Hydroxyphenyl Carvedilol |

| Linearity Range | 0.050 - 50.049 ng/mL[5] | 0.050 - 10.017 ng/mL[5] |

| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL[5] | 0.050 ng/mL[5] |

| Extraction Recovery | 83.94% - 91.67%[2] | Not explicitly stated, but method showed consistent recovery[5] |

| Matrix Effect (Mean Matrix Factor) | 0.859 - 0.975[5] | 0.845 - 1.149[5] |

| Precision (%RSD) | < 15%[5] | < 15%[5] |

| Accuracy (% Bias) | Within ±15%[5] | Within ±15%[5] |

Diagrams

Carvedilol Signaling and Metabolic Pathway

Caption: Simplified signaling and metabolic pathway of Carvedilol.

References

- 1. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. ClinPGx [clinpgx.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of 3-Hydroxy Carvedilol-d5 in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Hydroxy Carvedilol-d5 in human plasma. 3-Hydroxy Carvedilol is a significant metabolite of Carvedilol, a non-selective beta/alpha-1 blocker used in the management of hypertension and heart failure. The deuterated internal standard, this compound, is employed to ensure high accuracy and precision. This method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described protocol is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

Carvedilol is extensively metabolized in the body, with one of its major metabolites being 3-Hydroxy Carvedilol. Monitoring the levels of this metabolite is crucial for understanding the complete pharmacokinetic profile of Carvedilol. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using mass spectrometry as they compensate for matrix effects and variations in sample processing. This document provides a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Protocols

Materials and Reagents

-

This compound (analytical standard)

-

Carvedilol (analytical standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (blank)

-

Deionized water

Sample Preparation

A protein precipitation method is employed for the extraction of the analyte from human plasma.

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a microcentrifuge tube, add 100 µL of human plasma.

-

Spike with the internal standard solution (this compound).

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

-

Column: C18, 5 µm particle size, 2.1 x 150 mm (e.g., BDS hypersil)[1]

-

Mobile Phase A: 2 mM Ammonium Formate in water with 0.1% Formic Acid[1]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min[1]

-

Injection Volume: 5 µL[1]

-

Column Temperature: 40°C[2]

-

Gradient: A gradient elution can be optimized, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the analyte. A typical starting point could be a 60:40 (A:B) ratio.[1]

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Ion Spray Voltage: 5500 V[2]

-

Source Temperature: 500 °C[2]

-

Nebulizer Gas (GS1): 55 psi[2]

-

Turbo Gas (GS2): 55 psi[2]

-

Curtain Gas (CUR): 30 psi[2]

-

Collision Gas (CAD): Medium[2]

MRM Transitions:

The precursor ion for this compound would be its protonated molecule [M+H]⁺. Based on the mass of Carvedilol (m/z 407.1) and its deuterated form, Carvedilol-d5 (m/z 412.2), and the hydroxylated metabolite 4'-hydroxyphenyl carvedilol (m/z 423.10), the expected m/z for 3-Hydroxy Carvedilol would be approximately 423.1.[1][2] Therefore, the precursor ion for this compound is estimated to be around m/z 428.1. The product ions would need to be determined by direct infusion of the standard. However, a common product ion for Carvedilol is m/z 100.1.[1][2]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | ~428.1 (Estimated) | To be determined | 150 | To be optimized |

Data Presentation

The following table summarizes typical quantitative performance parameters for the analysis of Carvedilol and its metabolites, which can be expected to be similar for this compound with a validated method.

| Parameter | Carvedilol | 4'-hydroxyphenyl carvedilol | Carvedilol-d5 |

| Linearity Range | 0.05 - 50.0 ng/mL[1][3] | 0.05 - 10.0 ng/mL[1][3] | N/A |

| LLOQ | 0.05 ng/mL[1][3] | 0.05 ng/mL[1] | N/A |

| Intra-day Precision (%CV) | < 15% | < 15% | N/A |

| Inter-day Precision (%CV) | < 15% | < 15% | N/A |

| Accuracy (%) | 85 - 115% | 85 - 115% | N/A |

| Recovery | ~80 - 90%[1] | ~72 - 100%[1] | N/A |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for application in pharmacokinetic research and other drug development studies. The use of a deuterated internal standard ensures the accuracy and precision of the results. Further validation of the specific MRM transitions for this compound is recommended for implementation.

References

- 1. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Enhancing sensitivity for low-level detection of 3-Hydroxy Carvedilol-d5

Welcome to the technical support center for the low-level detection of 3-Hydroxy Carvedilol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for enhancing analytical sensitivity and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in bioanalysis?

A1: this compound is the stable isotope-labeled (deuterated) form of 3-Hydroxy Carvedilol, a metabolite of the drug Carvedilol. In bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS). Because its chemical and physical properties are nearly identical to the non-labeled analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. This allows for accurate correction of signal variations, sample loss during preparation, and instrument drift, leading to precise and reliable quantification of the target analyte.[1]

Q2: What is the most common analytical technique for detecting this compound at low levels?

A2: The most prevalent and sensitive technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[2] This method offers high selectivity by separating the analyte from matrix components chromatographically and then using mass spectrometry to specifically monitor the mass-to-charge ratio (m/z) of the parent ion and a specific product ion. This Multiple Reaction Monitoring (MRM) approach is essential for achieving the low limits of quantification required in pharmacokinetic and bioequivalence studies.[3]

Q3: What are the main challenges in achieving high sensitivity for this compound?

A3: The primary challenges include:

-

Matrix Effects: Co-eluting endogenous components from biological matrices (like plasma or blood) can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate and variable signal intensity.[4]

-

Poor Extraction Recovery: Inefficient extraction of the analyte from the sample matrix results in a weaker signal. The choice of sample preparation technique (e.g., LLE, SPE, protein precipitation) is critical.

-

Low Ionization Efficiency: The inherent chemical properties of the molecule may lead to poor ionization, requiring careful optimization of mobile phase composition (pH, organic content) and mass spectrometer source parameters.

-

Instrumental Limitations: Background noise and the inherent sensitivity of the mass spectrometer can limit the lowest detectable concentration.

Q4: Can the choice of deuterated internal standard affect my results?

A4: Yes. While stable isotope-labeled standards are considered the gold standard, issues can still arise. The position and number of deuterium atoms can sometimes lead to slight chromatographic separation from the native analyte (isotopic effect), which may expose them to different matrix effects. Furthermore, impurities in the internal standard or isotopic contributions from a high concentration of the native analyte can interfere with the IS signal, potentially biasing results.[5][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound analysis in a question-and-answer format.

Problem: The signal for this compound is weak or absent.

-

Question: Have the mass spectrometer parameters been optimized?

-

Answer: It is crucial to optimize the MS parameters directly for this compound. This involves infusing a standard solution into the mass spectrometer to determine the optimal precursor ion (Q1) and product ion (Q3) transitions, as well as collision energy (CE) and other source-dependent parameters (e.g., ion spray voltage, gas flows). Relying solely on theoretical values may result in a suboptimal signal.

-

-

Question: Is the sample extraction method efficient?

-

Answer: Low recovery from the sample preparation step is a common cause of a weak signal. Evaluate your extraction efficiency. If using Liquid-Liquid Extraction (LLE), experiment with different organic solvents. If using Solid-Phase Extraction (SPE), ensure the cartridge type (e.g., C18, mixed-mode) and the wash/elution solvents are appropriate for the analyte's polarity. Protein precipitation is a simpler but often "dirtier" method that can lead to significant matrix effects.[3]

-

-

Question: Could ion suppression be the culprit?

-

Answer: Yes, this is a very common issue in LC-MS/MS.[7] If the internal standard co-elutes with phospholipids or other matrix components, its ionization can be severely suppressed. To diagnose this, perform a post-column infusion experiment. To mitigate it, improve the chromatographic separation by adjusting the mobile phase gradient or switching to a different column chemistry (e.g., biphenyl) to shift the retention time away from the suppression zone.[8] A more thorough sample cleanup, such as switching from protein precipitation to SPE, can also resolve the issue.

-

Problem: The this compound signal is highly variable between samples.

-

Question: Is the internal standard being added consistently?

-

Answer: Ensure that the internal standard spiking solution is being added accurately and precisely to every sample, standard, and quality control (QC) at the very beginning of the sample preparation process. Use calibrated pipettes and verify the concentration of your IS stock solution.

-

-

Question: Are there sample-to-sample variations in matrix effects?

-

Answer: The composition of biological samples can vary, leading to different degrees of ion suppression or enhancement for each sample.[4] While a deuterated internal standard should compensate for this, severe and inconsistent matrix effects can still cause issues. Improving the sample cleanup method is the most effective way to address this. Diluting the final extract can also help reduce the concentration of interfering matrix components.

-

-

Question: Is the compound unstable during sample processing or storage?

-

Answer: The stability of carvedilol and its metabolites should be thoroughly evaluated.[4] Conduct freeze-thaw stability (e.g., after 3 cycles), short-term benchtop stability, and autosampler stability experiments to ensure the analyte is not degrading during the bioanalytical workflow.[8] If instability is observed, adjust the sample handling procedures accordingly (e.g., keep samples on ice, reduce time before analysis).

-

Data Presentation

Table 1: Comparison of Published LC-MS/MS Method Parameters for Carvedilol & Metabolites

| Parameter | Method 1[4] | Method 2[3] | Method 3[9] | Method 4[8] |

| Analyte(s) | Carvedilol, 4'-OH Carvedilol | Carvedilol, 4'-OH Carvedilol | Carvedilol | Carvedilol |

| Technique | LC-MS/MS | UPLC-MS/MS | RP-HPLC-UV | LC-MS/MS |

| Sample Prep | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation |

| LLOQ (Carvedilol) | 0.050 ng/mL | 0.05 ng/mL | 4 ng/mL | 1.00 ng/mL |

| LLOQ (Metabolite) | 0.050 ng/mL (4'-OH) | 0.01 ng/mL (4'-OH) | N/A | N/A |

| Column | Not Specified | UPLC C18 (50x2.1 mm, 1.7 µm) | Hypersil BDS C18 (250x4.6mm, 5µm) | Restek Ultra Biphenyl (100x2.1mm, 3µm) |

| Mobile Phase | Acetonitrile, 2 mM Ammonium Formate | Acetonitrile, 4.0 mM Ammonium Formate | Acetonitrile, 10mM KH2PO4 buffer | Methanol, Water, Formic Acid |

Table 2: Representative Mass Spectrometry Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Carvedilol | 407.1 | 100.1 | [8] |

| Carvedilol-d5 | 412.2 | 105.1 | [8] |

| 3-Hydroxy Carvedilol | ~423.2 | To be determined empirically | |

| This compound | ~428.2 | To be determined empirically |

*Note: The exact m/z for 3-Hydroxy Carvedilol and its deuterated standard should be confirmed by direct infusion and optimization on your specific mass spectrometer. The values provided are theoretical based on the addition of a hydroxyl group and deuterium atoms.

Experimental Protocols

Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for Carvedilol and its 4'-hydroxy metabolite and should be optimized for 3-Hydroxy Carvedilol.[4]

-

Pipette 200 µL of plasma sample (or standard/QC) into a clean microcentrifuge tube.

-

Add 10-20 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 2.5 mL of an appropriate extraction solvent (e.g., tert-butyl methyl ether).

-

Vortex mix vigorously for 2 minutes to ensure thorough extraction.

-

Centrifuge at high speed (e.g., 4000 g) for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 150 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to dissolve, then transfer to an autosampler vial for injection.

Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)

This protocol is adapted from a UPLC-MS/MS method and should be optimized for your specific application.[3]

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution and vortex for 10 seconds.

-

Add 100 µL of 0.1% (v/v) formic acid in water and vortex for another 10 seconds.

-

Condition an SPE cartridge (e.g., a mixed-mode or polymeric reverse phase cartridge like Strata-X) with 1.0 mL of methanol, followed by 1.0 mL of 0.1% formic acid in water. Do not allow the cartridge to go dry.

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences (e.g., 1.0 mL of 5% methanol in water).

-

Elute the analyte and internal standard with a stronger organic solvent (e.g., 1.0 mL of methanol or acetonitrile).

-